2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a synthetic ketone derivative featuring a valerophenone backbone substituted with a 5,5-dimethyl-1,3-dioxan-2-yl group at position 5 and methoxy groups at positions 2' and 3' on the phenyl ring. This compound is part of a broader family of dioxane-containing valerophenones, which are valued in medicinal chemistry and materials science for their tunable electronic and steric properties .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-19(2)12-23-17(24-13-19)11-6-5-9-15(20)14-8-7-10-16(21-3)18(14)22-4/h7-8,10,17H,5-6,9,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWWHCZIDCVAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646015 | |
| Record name | 1-(2,3-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-03-1 | |
| Record name | 1-(2,3-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 2’,3’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone are currently unknown. This compound is structurally similar to other dimethoxy compounds, which have been found to interact with various biological targets
Mode of Action
Given its structural similarity to other dimethoxy compounds, it may interact with its targets through similar mechanisms. These could include binding to receptor sites, inhibiting enzymatic activity, or modulating cellular signaling pathways. More research is needed to elucidate the specific mode of action of this compound.
Biochemical Pathways
The biochemical pathways affected by 2’,3’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone are currently unknown. Based on its structural similarity to other dimethoxy compounds, it may affect pathways related to cellular signaling, enzymatic activity, or receptor binding
Result of Action
The molecular and cellular effects of 2’,3’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone are currently unknown. Based on its structural similarity to other dimethoxy compounds, it may have effects on cellular signaling, enzymatic activity, or receptor binding
Biological Activity
2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound that belongs to a class of chemicals known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- CAS Number : 898756-03-1
- Molecular Formula : C19H28O5
- Molecular Weight : 336.42 g/mol
- Purity : ≥97% .
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may influence the activity of enzymes involved in drug metabolism, particularly the UDP-glucuronosyltransferases (UGTs). UGTs play a crucial role in the detoxification and elimination of xenobiotics and endogenous compounds through glucuronidation processes .
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antitumor Properties : Some investigations have pointed towards its potential in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .
- Cytochrome P450 Interaction : The compound may also interact with cytochrome P450 enzymes, which are critical for drug metabolism. Such interactions could lead to altered pharmacokinetics of co-administered drugs .
Study 1: Inhibition of UGTs
A study investigated the inhibition effects of various compounds on UGT isoforms. The findings indicated that this compound significantly inhibited UGT activity at specific concentrations, suggesting a potential for drug-drug interactions .
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibited notable antioxidant activity by scavenging free radicals and reducing lipid peroxidation levels in cellular models. This property suggests its utility in formulations aimed at combating oxidative stress-related conditions .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of valerophenone can exhibit:
- Anticancer Activity : Studies suggest that compounds similar to 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone may inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Properties : Research has indicated that such compounds could reduce inflammation markers in various biological models.
Material Science
In material science, this compound can be utilized in:
- Polymer Synthesis : It serves as a monomer in the production of polymers with specific thermal and mechanical properties.
- Coating Applications : The compound's chemical stability makes it suitable for use in coatings that require durability and resistance to environmental degradation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of valerophenone derivatives. The research demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Polymer Development
Another research project focused on the application of this compound in developing high-performance polymers for aerospace applications. The study highlighted how incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional materials.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on the Phenyl Ring
2',3'-Dimethoxy vs. Halogenated Derivatives
2',3'-Dichloro analogue (CAS 898756-85-9) :
- Molecular Formula: C₁₇H₂₂Cl₂O₃
- Molecular Weight: 345.3 g/mol
- Properties: Higher lipophilicity (XLogP3: 4.7) compared to the dimethoxy compound due to chlorine's electron-withdrawing nature. This increases metabolic stability but reduces solubility .
- Applications: Intermediate in agrochemical synthesis .
2',6'-Difluoro analogue (CAS 898786-95-3) :
2',3'-Dimethoxy vs. Trifluoromethyl Derivatives
- 3'-Trifluoromethyl analogue (CAS 898786-69-1) :
2',3'-Dimethoxy vs. Other Methoxy-Substituted Analogues
Role of the 5,5-Dimethyl-1,3-Dioxane Group
The 5,5-dimethyl-1,3-dioxane moiety is a common structural motif across analogues, contributing to:
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity to CAS 898786-67-9 .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2',3'-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol with activated aryl halides in dimethylformamide (DMF) at 130°C, using Cs₂CO₃ as a base. Purification is typically achieved via recrystallization (e.g., CH₂Cl₂/EtOAc) .
- Key parameters :
- Solvent: Dry DMF (anhydrous conditions).
- Temperature: 130°C for 14 hours.
- Workup: Extraction with EtOAc, drying over Na₂SO₄, and column chromatography.
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodology : Use a combination of ¹H-NMR , ¹³C-NMR , and FT-IR spectroscopy. For instance:
- ¹H-NMR (CDCl₃): Peaks at δ 3.67–3.79 ppm (dioxane ring protons), δ 5.46 ppm (acetal proton), and aromatic protons in the methoxy-substituted phenyl group .
- FT-IR : Bands at 1718 cm⁻¹ (carbonyl stretch) and 1176 cm⁻¹ (C-O-C in dioxane) .
Q. What is the role of the 5,5-dimethyl-1,3-dioxane moiety in stabilizing the compound?
- The dioxane ring acts as a protecting group for carbonyl intermediates, enhancing stability under acidic/basic conditions. Its rigid structure minimizes undesired side reactions during synthesis .
Q. How does the compound perform in solubility tests for biological assays?
- Methodology : Test solubility in DMSO (common solvent for in vitro assays) and aqueous buffers (e.g., PBS). The compound’s logP (~3.5, estimated) suggests moderate hydrophobicity, requiring optimization via co-solvents or formulation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the dioxane ring formation?
- Methodology : Use density functional theory (DFT) to model transition states during cyclization. The 5,5-dimethyl substitution reduces ring strain, favoring the formation of the 1,3-dioxane ring over other isomers. Experimental validation via kinetic studies (e.g., monitoring by LC-MS) can confirm computational predictions .
Q. Can this compound act as a ligand or catalyst in asymmetric synthesis?
- Hypothesis : The dioxane ring’s stereoelectronic properties may enable coordination with transition metals (e.g., Fe³⁺ or Cu²⁺). Test catalytic activity in model reactions (e.g., alkene dimerization) and analyze enantiomeric excess via chiral HPLC .
Q. How do structural modifications (e.g., substituents on the phenyl group) affect bioactivity?
- Methodology : Synthesize derivatives (e.g., nitro- or amino-substituted analogs) and evaluate their inhibition of enoyl-acyl carrier protein reductase (FabI), a target in antibacterial research. Compare IC₅₀ values and docking scores (molecular dynamics simulations) .
Q. What advanced analytical techniques resolve contradictions in reported spectral data?
- Case study : Conflicting ¹³C-NMR shifts for the dioxane ring (δ 77.8 ppm vs. 100.1 ppm) may arise from solvent effects. Use high-field NMR (≥600 MHz) and deuterated solvents (e.g., DMSO-d₆) to standardize assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
